molecular formula C11H11F2NO2 B14352328 N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine CAS No. 90446-28-9

N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine

Katalognummer: B14352328
CAS-Nummer: 90446-28-9
Molekulargewicht: 227.21 g/mol
InChI-Schlüssel: OEFQXZVORCSZQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopropyl group, a difluoromethoxyphenyl group, and a hydroxylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with cyclopropylamine in the presence of hydroxylamine hydrochloride. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and requires careful temperature regulation to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine involves its interaction with various molecular targets. The hydroxylamine moiety can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. This interaction can lead to the formation of new bonds and the modification of existing structures, influencing biochemical pathways and molecular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in various research applications, as it can exhibit different reactivity and interactions compared to similar compounds.

Eigenschaften

90446-28-9

Molekularformel

C11H11F2NO2

Molekulargewicht

227.21 g/mol

IUPAC-Name

N-[cyclopropyl-[4-(difluoromethoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C11H11F2NO2/c12-11(13)16-9-5-3-8(4-6-9)10(14-15)7-1-2-7/h3-7,11,15H,1-2H2

InChI-Schlüssel

OEFQXZVORCSZQU-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(=NO)C2=CC=C(C=C2)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.